N,N-diethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N,N-diethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with diethylamine and an appropriate acylating agent. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives .
Scientific Research Applications
N,N-diethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its antimicrobial properties are being explored for the development of new antibiotics.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. For instance, as a tubulin polymerization inhibitor, it binds to the colchicine binding site on tubulin, preventing the formation of microtubules. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell division by targeting key proteins involved in the process .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
N,N-diethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide stands out due to its unique combination of diethylamide and indole moieties, which confer distinct biological activities. Its ability to inhibit tubulin polymerization and exhibit antimicrobial properties makes it a versatile compound for various research applications .
Properties
IUPAC Name |
N,N-diethyl-2-(1-methylindol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-17(5-2)15(19)14(18)12-10-16(3)13-9-7-6-8-11(12)13/h6-10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNJXJGBAUHONY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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